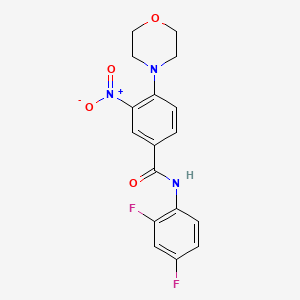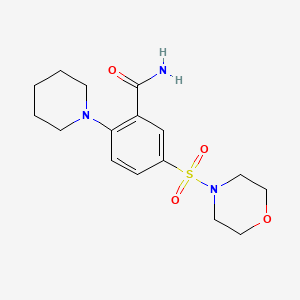![molecular formula C17H13ClF3NO3 B4399723 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
Übersicht
Beschreibung
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as CP-547,632, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated as potential treatments for a range of medical conditions, including muscle wasting, osteoporosis, and hypogonadism.
Wirkmechanismus
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate works by selectively binding to and activating androgen receptors in muscle and bone tissue. This activation leads to an increase in protein synthesis and the growth of muscle and bone tissue. Unlike traditional anabolic steroids, SARMs like this compound are designed to be selective in their actions, targeting only specific tissues and avoiding the unwanted side effects associated with traditional steroids.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, this compound has also been shown to have other physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting that it may have potential as a treatment for metabolic disorders such as type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate for use in laboratory experiments is its selectivity for androgen receptors in specific tissues. This allows researchers to target specific physiological pathways and study the effects of the compound in a controlled setting. However, one potential limitation of this compound is its relatively short half-life, which may limit its effectiveness in longer-term studies.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate and other SARMs. One area of interest is the development of more selective and potent compounds that can target specific tissues with greater precision. Additionally, there is ongoing research into the potential use of SARMs in the treatment of a range of medical conditions, including cancer cachexia and age-related muscle loss. Finally, there is interest in exploring the potential use of SARMs in combination with other therapies, such as exercise and nutritional interventions, to maximize their therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential use in scientific research, particularly in the areas of muscle wasting and osteoporosis. In preclinical studies, it has been shown to increase muscle mass and bone density in animal models, suggesting that it may have therapeutic potential in these conditions.
Eigenschaften
IUPAC Name |
[4-[[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c1-2-15(23)25-12-6-3-10(4-7-12)16(24)22-14-8-5-11(18)9-13(14)17(19,20)21/h3-9H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURKZVBDQHUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)
![N-methyl-5-({[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]amino}methyl)-2-furamide](/img/structure/B4399662.png)
![2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol](/img/structure/B4399672.png)
![2-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399681.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide](/img/structure/B4399709.png)
![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
amine hydrochloride](/img/structure/B4399729.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)
